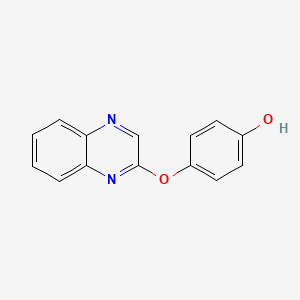
4-(Quinoxalin-2-yloxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinoxalin-2-yloxy)phenol is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
4-(Quinoxalin-2-yloxy)phenol has been investigated for its antimicrobial properties . Studies have shown that quinoxaline derivatives possess significant antibacterial activity, making them candidates for developing new antimicrobial agents. For instance, modifications of the quinoxaline structure have resulted in compounds with enhanced efficacy against resistant bacterial strains .
- Case Study: Antibacterial Activity
A study evaluated various quinoxaline derivatives, including this compound, for their ability to inhibit the growth of pathogenic bacteria. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting a pathway for developing new antibiotics .
Antiviral Properties
Recent research has highlighted the potential of quinoxaline derivatives as antiviral agents . These compounds have shown promise against various viruses, including those responsible for respiratory infections and emerging pathogens like SARS-CoV-2. The structure-activity relationship (SAR) studies indicate that specific functional groups on the quinoxaline nucleus can significantly affect antiviral activity .
- Case Study: Antiviral Efficacy
In a study focusing on respiratory viruses, several quinoxaline derivatives were synthesized and tested for their inhibitory effects on viral replication. The findings demonstrated that certain derivatives exhibited substantial antiviral activity, with some compounds showing low micromolar IC50 values against viral targets .
Anticancer Activity
This compound has also been evaluated for its potential anticancer properties . Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .
- Case Study: Anticancer Mechanisms
A series of synthesized quinoxaline derivatives were tested against various cancer cell lines, including HCT-116 and MCF-7. The results showed several compounds with IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds may act through multiple pathways, including inhibition of cell cycle progression and induction of apoptosis .
Agricultural Applications
The compound's derivatives have also been explored for their potential use as agricultural pesticides due to their biocidal properties against insect vectors of diseases like malaria and dengue .
Insecticidal Activity
Research has shown that certain quinoxaline derivatives exhibit significant larvicidal and pupicidal effects against mosquito larvae, making them candidates for developing environmentally friendly insecticides.
- Case Study: Insecticidal Efficacy
A study synthesized novel quinoxaline derivatives and tested them against larvae of malaria vectors. The results indicated effective larvicidal activity at low concentrations, suggesting these compounds could be utilized in vector control programs .
Summary of Findings
The applications of this compound span multiple domains:
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antibacterial and antiviral properties | Development of new antimicrobial agents |
| Anticancer Research | Induces apoptosis in cancer cells | Potential new anticancer therapies |
| Agricultural Science | Effective against mosquito larvae | Environmentally friendly insecticides |
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
4-quinoxalin-2-yloxyphenol |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-7-11(8-6-10)18-14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H |
InChI 键 |
XFFJRQBCOOVRTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















